N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine

Lipophilicity Drug-likeness Membrane permeability

N-Benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine (CAS 212117-20-9; molecular formula C₁₆H₁₉NO; MW 241.33 g/mol) is a synthetic secondary homoallylic amine incorporating a 5-methylfuran heterocycle, a benzylamine nitrogen, and a terminal but-3-enyl side chain. It is catalogued in the ChEMBL database (CHEMBL1907384) and several commercial screening libraries including the Maybridge collection (Maybridge3_003390), indicating its recognition as a drug-like scaffold.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
Cat. No. B4894548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(CC=C)NCC2=CC=CC=C2
InChIInChI=1S/C16H19NO/c1-3-7-15(16-11-10-13(2)18-16)17-12-14-8-5-4-6-9-14/h3-6,8-11,15,17H,1,7,12H2,2H3
InChIKeyWFIGJCTWOAHUNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: N-Benzyl-1-(5-Methylfuran-2-yl)but-3-en-1-amine (CAS 212117-20-9) — Structural Identity & Compound-Class Context


N-Benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine (CAS 212117-20-9; molecular formula C₁₆H₁₉NO; MW 241.33 g/mol) is a synthetic secondary homoallylic amine incorporating a 5-methylfuran heterocycle, a benzylamine nitrogen, and a terminal but-3-enyl side chain . It is catalogued in the ChEMBL database (CHEMBL1907384) and several commercial screening libraries including the Maybridge collection (Maybridge3_003390), indicating its recognition as a drug-like scaffold [1]. The compound belongs to the broader class of N-substituted homoallylic amines, which are established intermediates in alkaloid synthesis and have documented antifungal and antimicrobial properties [1].

Why In-Class Homoallylic Amine Analogs Cannot Substitute for N-Benzyl-1-(5-Methylfuran-2-yl)but-3-en-1-amine Without Experimental Revalidation


Within the homoallylic amine family, even structurally close analogs exhibit non-trivial differences in lipophilicity, conformational flexibility, and metabolic susceptibility that preclude confident generic substitution. The 5-methyl substituent on the furan ring alters the electronic character of the heterocycle and increases LogP relative to the unsubstituted furan analog, while the but-3-enyl linker distinguishes this compound from simpler benzyl-furanylmethanamines that lack the terminal olefin handle for further functionalization . These differences translate into divergent chromatographic retention, solubility profiles, and potential SAR outcomes that must be considered in procurement decisions for lead optimization or library design .

Quantitative Differentiation Evidence: N-Benzyl-1-(5-Methylfuran-2-yl)but-3-en-1-amine Versus Closest Analogs


Increased Lipophilicity (LogP) Versus Unsubstituted Furan Analog Enhances Predicted Membrane Permeability

The target compound exhibits a computed LogP of 3.99502, which is 0.31 log units higher than the unsubstituted furan analog N-benzyl-1-(furan-2-yl)but-3-en-1-amine (LogP 3.6866) . This difference arises from the electron-donating 5-methyl substituent on the furan ring, which increases the overall hydrophobicity of the heterocycle. In drug discovery, a LogP shift of ~0.3 units can meaningfully alter predicted passive membrane permeability and plasma protein binding, as governed by Lipinski's framework wherein LogP values approaching 5 raise alert flags but sub-4 values remain within favorable drug-like space .

Lipophilicity Drug-likeness Membrane permeability

Preserved Terminal Alkene for Downstream Diversification Versus the Saturated-Linker Analog

The but-3-enyl side chain of the target compound provides a terminal monosubstituted alkene, enabling a broad range of chemoselective transformations including hydroboration, epoxidation, thiol-ene click reactions, and cross-metathesis. In contrast, the comparator N-Benzyl-1-(5-methylfuran-2-yl)methanamine (CAS 130539-99-0) replaces the but-3-enyl linker with a methylene group, eliminating this synthetic handle entirely . The target compound contains 6 rotatable bonds versus 4 for the methanamine analog, reflecting greater conformational degrees of freedom that may influence binding pocket adaptability .

Synthetic versatility Click chemistry Late-stage functionalization

Class-Level Antifungal Activity of N-Aryl Homoallylic Amines Supports Prioritization Over Non-Allylic Amine Scaffolds

The class of N-aryl homoallylic amines, to which the target compound structurally belongs by virtue of its N-benzyl substitution and homoallylic (but-3-enyl) backbone, has demonstrated reproducible antifungal activity in multiple independent studies [1][2][3]. Specifically, 4-aryl homoallylamines have shown MIC values in the range of 1.5–50 μg/mL against pathogenic dermatophytes including Epidermophyton floccosum, Microsporum canis, and Trichophyton rubrum, with the most active analogs inhibiting (1,3)-β-D-glucan and chitin synthases — enzymes that catalyze fungal cell wall polymer synthesis [2][3]. While direct antifungal data for the specific target compound are not publicly available, its structural features (N-benzyl aryl group, homoallylic amine backbone, and furan heterocycle) align closely with the pharmacophoric elements identified in these SAR studies [1].

Antifungal activity Structure-activity relationship Chitin synthase inhibition

Enhanced Molecular Weight and Topological Polar Surface Area (TPSA) Profile Differentiates from Simpler Benzyl-Furanylmethanamine Scaffolds

The target compound (MW 241.33; TPSA 25.17 Ų) occupies a distinct region of physicochemical property space compared to simplified benzyl-furanylmethanamine analogs. For example, N-Benzyl-1-(5-methylfuran-2-yl)methanamine (MW 201.26; predicted LogP 3.27) lies in the fragment-like space (MW < 250, LogP < 3.5) . The target compound's molecular weight (241.33) approaches the upper boundary of fragment-like space while its higher LogP (3.99 vs. 3.27) and TPSA (25.17 vs. ~21 Ų estimated) make it more characteristic of a lead-like rather than fragment-like molecule . This positions it as a suitable intermediate-complexity scaffold for lead optimization efforts where greater starting molecular complexity is desired.

Physicochemical property space Lead-likeness Fragment-based drug discovery

Highest-Confidence Application Scenarios for Procured N-Benzyl-1-(5-Methylfuran-2-yl)but-3-en-1-amine Based on Quantitative Evidence


Antifungal Screening Library Expansion Targeting Fungal Cell Wall Biosynthesis

The documented antifungal activity of N-aryl homoallylic amines (MIC 1.5–50 μg/mL against dermatophytes) combined with the target compound's structural alignment with this pharmacophore class makes it a rational inclusion in focused screening libraries targeting (1,3)-β-D-glucan synthase and chitin synthase inhibition [1][2]. Its higher LogP (3.99 vs. ~2–3 for many fragment-like antifungal hits) may confer improved fungal membrane penetration relative to lower-logP analogs .

Lead-Like Scaffold for Kinase or GPCR Targeted Library Design with Late-Stage Diversification Potential

Positioned in lead-like property space (MW 241.33; LogP 3.99; TPSA 25.17 Ų), the compound provides a balance of molecular complexity and synthetic tractability [1]. The terminal but-3-enyl alkene serves as a versatile diversification point for click chemistry (thiol-ene), cross-metathesis, or hydroboration/Suzuki coupling sequences, enabling systematic SAR exploration around the homoallylic linker without resynthesis of the core scaffold [1].

Physicochemical Comparator Standard for 5-Methylfuran SAR Series

The quantifiable LogP difference (+0.31 units) between the 5-methylfuran target compound (LogP 3.99502) and its unsubstituted furan analog (LogP 3.6866) makes this pair suitable as matched molecular pair (MMP) standards for evaluating the impact of methyl substitution on furan-containing amine scaffolds [2]. This supports systematic physicochemical profiling studies in medicinal chemistry optimization campaigns.

Building Block for Nitrogen-Containing Heterocycle Synthesis via Allylic Functionalization

The homoallylic amine backbone is an established intermediate in the synthesis of nitrogen-containing natural products and heterocycles [1]. The combination of a benzyl-protected secondary amine with a terminal alkene enables sequential deprotection/cyclization strategies (e.g., iodocyclization, hydroamination) to access pyrrolidine, piperidine, or azepane frameworks that are prevalent in alkaloid natural products and pharmaceutical agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.